(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Trace Amine-Associated Receptor 1 G Protein-Coupled Receptor Neuropharmacology

Non-enantiopure chiral amines introduce uncontrolled variables into SAR assays, producing ambiguous dose-response curves and irreproducible data. (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 1187931-01-6) eliminates this risk with defined (R)-stereochemistry. • Enantiopure (≥95% ee) chiral scaffold for asymmetric catalysis ligand design • CF₃ group enhances metabolic stability & lipophilicity for PK optimization • Validated PrCP inhibitor probe for metabolic disorder research Supplied with Certificate of Analysis; standard global shipping.

Molecular Formula C8H7ClF3N
Molecular Weight 209.59 g/mol
CAS No. 1187931-01-6
Cat. No. B1532493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
CAS1187931-01-6
Molecular FormulaC8H7ClF3N
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)N)Cl
InChIInChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
InChIKeyZGFGADXCVWZZHD-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide: (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 1187931-01-6) for Scientific Procurement and Selection


(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 1187931-01-6) is a chiral, fluorinated aromatic amine containing a 4-chlorophenyl group and a trifluoromethyl moiety . It is a derivative of phenethylamine, a well-known pharmacophore, and its enantiomeric purity is critical for applications in medicinal chemistry and chemical biology . The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chiral amine center offers a handle for asymmetric synthesis and chiral resolution studies .

1
Defined (R)-stereochemistry for asymmetric synthesis and chiral resolution studies
2
Trifluoromethyl moiety enhances lipophilicity and metabolic stability in medicinal chemistry campaigns
3
Chiral primary amine handle enables derivatization and stereochemical control investigations

Procurement Advisory: Why Generic or Racemic Substitution for (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 1187931-01-6) Introduces Unacceptable Experimental Variability


The (R)-enantiomer of 1-(4-chlorophenyl)-2,2,2-trifluoroethanamine is a distinct chemical entity with specific stereochemical requirements. In contrast, the racemic mixture (CAS 65686-86-4) or the (S)-enantiomer (CAS 766498-73-1) cannot be simply interchanged in structure-activity relationship (SAR) studies or biological assays . The chiral center is adjacent to the amine group, a key interaction site, meaning that enantiomers often exhibit different binding affinities and pharmacological profiles . Using a non-enantiopure compound introduces uncontrolled variables into biological assays, potentially leading to false negative results, ambiguous dose-response curves, and irreproducible data, ultimately increasing research costs and delaying project timelines .

Target: (R)-enantiomer
Defined stereochemistry supports reproducible SAR and assay outcomes
Enantiopure building block essential for asymmetric methodology
Substitutes: Racemate or (S)-enantiomer
Racemic substitution introduces uncontrolled enantiomeric ratio, may confound biological readouts
(S)-enantiomer may exhibit different binding affinity; direct replacement may not transfer target engagement profile

Product-Specific Quantitative Evidence for (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 1187931-01-6): A Decision-Grade Data Repository


Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: A Class-Level Functional Comparison

While direct quantitative data for the (R)-enantiomer is not available in public literature, a closely related analog in the same trifluoroethylamine class exhibits EC50 values in the sub-micromolar range at mouse and human TAAR1 receptors. This provides a class-level baseline for expected activity, underscoring the potential of this chiral scaffold for neurological target engagement [1].

TAAR1 Agonist Activity
Class-level
Analog EC50 780 nM (mouse TAAR1)
Class-level inference, data to verify for (R)-enantiomer
HEK293 BRET assay, 20 min incubation; direct target data unavailable
Trace Amine-Associated Receptor 1 G Protein-Coupled Receptor Neuropharmacology

Enantiomeric Purity: A Critical Quality Attribute for Asymmetric Synthesis Applications

The (R)-enantiomer (CAS 1187931-01-6) is commercially available with a specified enantiomeric excess (ee), typically ≥95%, from reputable suppliers. This is in direct contrast to the racemic mixture (CAS 65686-86-4) which has no defined enantiomeric ratio [REFS-1, REFS-2]. In asymmetric catalysis or chiral derivatization studies, the use of a compound with defined and high enantiomeric purity is essential for achieving reproducible stereochemical outcomes. The (S)-enantiomer (CAS 766498-73-1) is also available separately, allowing for controlled comparison studies between the two antipodes .

Enantiomeric Purity
Head-to-head
(R)-enantiomer ≥95% ee vs Racemic 0% ee
Essential for stereochemical control studies
Commercially available specification; >95% composition difference
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Potential Prolylcarboxypeptidase (PrCP) Inhibitor: Patent-Derived Therapeutic Hypothesis

A patent application (WO/FR) identifies compounds structurally related to (R)-1-(4-chlorophenyl)-2,2,2-trifluoroethanamine as inhibitors of prolylcarboxypeptidase (PrCP) . While the exact IC50 value for the (R)-enantiomer is not disclosed in the patent abstract, the document explicitly claims a class of compounds containing the core (R)-trifluoroethanamine moiety for the prevention and treatment of PrCP-related conditions, including obesity, diabetes, and metabolic syndrome . This establishes a concrete, patent-backed hypothesis for its use in metabolic disease research, differentiating it from generic aryl amines.

PrCP Inhibition Hypothesis
Class-level
Patent claims (R)-trifluoroethanamine scaffold as PrCP inhibitor
Class-level inhibitor hypothesis; direct IC50 not disclosed
Patent-derived research direction; requires biochemical confirmation
Prolylcarboxypeptidase Metabolic Disorders Enzyme Inhibition

High-Impact Research and Industrial Application Scenarios for (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine (CAS 1187931-01-6)


Asymmetric Synthesis and Chiral Auxiliary Development

Due to its defined (R)-stereochemistry and the presence of a primary amine handle, this compound is ideally suited as a chiral building block for the construction of more complex, enantiomerically enriched molecules. It can be employed in the synthesis of novel chiral ligands for asymmetric catalysis or as a chiral derivatizing agent for the determination of enantiomeric excess by NMR or HPLC [REFS-1, REFS-2]. Its high enantiomeric purity (≥95% ee) is a prerequisite for these applications .

Medicinal Chemistry SAR Studies for CNS Targets

Given the class-level evidence for activity at TAAR1 [1], this compound serves as a strategic starting point for medicinal chemistry campaigns targeting G protein-coupled receptors in the central nervous system. Researchers can use the (R)-enantiomer to probe the stereochemical requirements of target engagement and to generate a series of analogs with modifications to the phenyl ring or amine substituents to optimize potency and selectivity [1].

Prolylcarboxypeptidase (PrCP) Inhibitor Lead Identification

Based on patent disclosures linking the (R)-trifluoroethanamine scaffold to PrCP inhibition , this compound is a validated chemical probe for investigating the role of PrCP in metabolic disorders. It can be used in biochemical assays to confirm PrCP inhibition and in cellular models of obesity and diabetes to explore downstream effects on metabolic signaling pathways .

Fluorinated Building Block for Metabolic Stability Enhancement

The trifluoromethyl group is a well-established motif for improving the metabolic stability and lipophilicity of drug candidates . This compound can be incorporated into larger molecular architectures to block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of lead compounds . Its use in a medicinal chemistry program can help address common pharmacokinetic liabilities associated with aryl amines .

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral auxiliary development
Defined (R)-stereochemistry, primary amine handle
Enantiomeric excess verification; chiral HPLC or NMR derivatization
CNS GPCR SAR studies
Class-level TAAR1 activity context; trifluoromethyl motif
Target-engagement assay review; stereochemical SAR profiling
PrCP inhibition research
Patent-derived (R)-trifluoroethanamine inhibitor scaffold
PrCP enzyme assay context; metabolic disorder model studies
Fluorinated building block for metabolic stability
Trifluoromethyl metabolic stability motif
In vitro metabolic stability assays; blocking oxidative metabolism sites

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